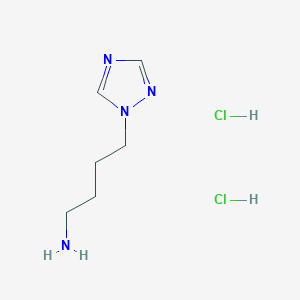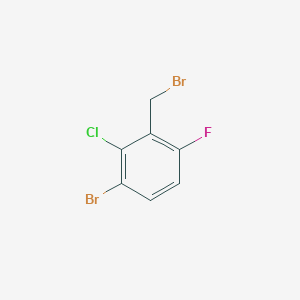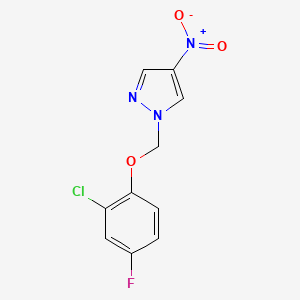
sodium 1,3-dimethyl-4-(oxidoimino)-5-oxo-4,5-dihydro-1H-pyrazole
Description
Sodium 1,3-dimethyl-4-(oxidoimino)-5-oxo-4,5-dihydro-1H-pyrazole is a chemical compound with a molecular formula of C5H6N3NaO2 . It is a part of the pyrazole family, which is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as sodium 1,3-dimethyl-4-(oxidoimino)-5-oxo-4,5-dihydro-1H-pyrazole, often involves the reaction of hydrazines with 1,3-diketones in the presence of a solvent like ethylene glycol . Another method involves the catalytic reduction of 1,3-dimethyl-4-amino-5-nitrosouracil in the presence of a palladium/charcoal catalyst .Molecular Structure Analysis
The molecular structure of sodium 1,3-dimethyl-4-(oxidoimino)-5-oxo-4,5-dihydro-1H-pyrazole is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms and two adjacent nitrogen atoms . The compound can exist in different tautomeric forms, which are structural isomers that readily interconvert .Chemical Reactions Analysis
Pyrazole derivatives, including sodium 1,3-dimethyl-4-(oxidoimino)-5-oxo-4,5-dihydro-1H-pyrazole, can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionate . They can also be involved in reactions with other organic compounds, leading to the formation of new compounds .Future Directions
The future directions for research on sodium 1,3-dimethyl-4-(oxidoimino)-5-oxo-4,5-dihydro-1H-pyrazole could involve exploring its potential applications in various fields, such as medicine and agriculture, given the diverse biological activities exhibited by pyrazole derivatives . Additionally, further studies could be conducted to improve the synthesis methods and understand the tautomeric behavior of this compound .
properties
IUPAC Name |
sodium;(4Z)-2,5-dimethyl-4-oxidoiminopyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-3-4(7-10)5(9)8(2)6-3;/h10H,1-2H3;/q;+1/p-1/b7-4-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTIXBVDHFTF-ZULQGGHCSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=N[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=N\[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1,3-dimethyl-4-(oxidoimino)-5-oxo-4,5-dihydro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)


![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)


![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)





![Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate](/img/structure/B3039274.png)